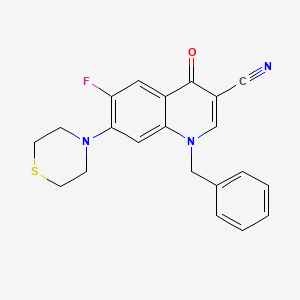

1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemosensors for Metal Ions

One significant application of quinoline derivatives in scientific research is their role in developing chemosensors for the selective recognition of metal ions. For instance, novel chemosensors have been designed for the selective identification of toxic Pd2+ ions. These chemosensors exhibit selective fluorescence turn-off performances in the presence of Pd2+ ions among a series of metal ions, highlighting their potential in environmental monitoring and toxicity assessment (Shally et al., 2020).

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial activity. For example, research on tetrahydroquinoline derivatives has revealed their potential as antimicrobial agents, with certain synthesized derivatives showing promising activity against a range of bacteria and fungi (Elkholy & Morsy, 2006). This suggests the possibility of using quinoline derivatives in developing new antimicrobial drugs.

Molecular Probes for Nanoparticles

Quinoline derivatives are also used as molecular probes for nanoparticles. A study on 4-amino-1,8-naphthalimide derivatives, for instance, demonstrated their application as sensitive molecular probes for ZnO nanoparticles, exhibiting unusual fluorescence features (Bekere et al., 2013). Such probes are valuable in nanotechnology, allowing for the detailed study and characterization of nanoparticle systems.

Fluorescence Studies and Organic Light-Emitting Devices (OLEDs)

Further, quinoline derivatives have been synthesized and studied for their fluorescence properties, with applications ranging from the labeling of nucleosides to the development of organic light-emitting devices (OLEDs) (Singh & Singh, 2007). This highlights the versatility of quinoline derivatives in both biological labeling and material science.

Green Synthesis and Catalyst-Free Reactions

Moreover, quinoline derivatives are at the forefront of green chemistry, with studies demonstrating their synthesis through catalyst-free reactions under environmentally friendly conditions. This approach not only simplifies the synthesis process but also aligns with the principles of sustainable chemistry (Govindaraju et al., 2016).

Propriétés

IUPAC Name |

1-benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3OS/c22-18-10-17-19(11-20(18)24-6-8-27-9-7-24)25(14-16(12-23)21(17)26)13-15-4-2-1-3-5-15/h1-5,10-11,14H,6-9,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUKBLZEVYGLCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2615919.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2615922.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[4-(trifluoromethoxy)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2615926.png)

![N-[(4-fluorophenyl)methyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2615929.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2615932.png)

![Benzyl 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2615934.png)